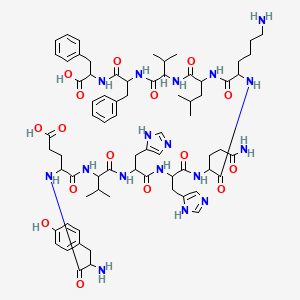
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) amino acid azides. These compounds are widely used in peptide synthesis due to their stability and reactivity. The presence of the azido group makes this compound particularly useful in click chemistry and other bioorthogonal reactions .
Preparation Methods
The synthesis of 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves the following steps :
Starting Material: The synthesis begins with the corresponding protected amino acid.
Azidation: Sodium azide (NaN3) is used to introduce the azido group.
Mixed Anhydride Method: This method involves the use of isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide.
Acid Chloride Method: Alternatively, the acid chloride method can be used, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .
Chemical Reactions Analysis
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes several types of chemical reactions :
Substitution Reactions: The azido group can be substituted with various nucleophiles under mild conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, triphenylphosphine, and copper catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several scientific research applications :
Peptide Synthesis: It is used as a coupling agent in the synthesis of peptides.
Click Chemistry: The azido group makes it useful in bioorthogonal reactions for labeling and conjugation.
Drug Development: It can be used in the development of new pharmaceuticals due to its reactivity and stability.
Bioconjugation: It is used in the conjugation of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its reactivity with nucleophiles and its participation in click chemistry reactions . The azido group is highly reactive and can form stable triazole linkages with alkynes. This reactivity is exploited in various bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be compared with other Fmoc amino acid azides :
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid: This compound has a hydroxyl group instead of an azido group, making it less reactive in click chemistry.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid: This compound lacks the azido group, limiting its use in bioorthogonal reactions.
Fmoc-L-Abu(3R-N3)-OH: This compound is similar but has a different stereochemistry, which can affect its reactivity and applications.
The uniqueness of this compound lies in its azido group, which provides versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione](/img/structure/B13394794.png)


![3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile](/img/structure/B13394819.png)
![(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B13394826.png)


![3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid](/img/structure/B13394843.png)
![6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13394847.png)


![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B13394874.png)
